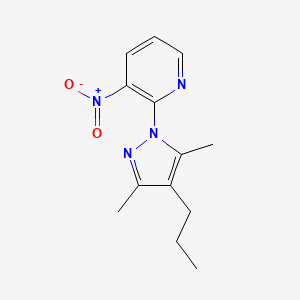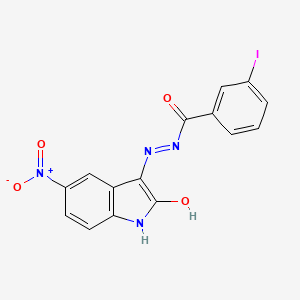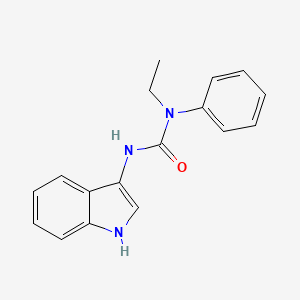
1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane (BNSD) is a novel organic compound with a wide range of potential applications in the fields of chemistry, biology, and medicine. BNSD is a versatile compound that can be used as a reagent, catalyst, and intermediate in organic synthesis, as well as a substrate for enzymes. BNSD has also been used in a variety of studies to investigate its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthetic Routes and Biological Activities
1,4-Diazepines, including compounds like 1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane, have garnered attention due to their significant biological activities. The synthesis, reactions, and biological evaluation of 1,4-diazepines have been actively pursued, revealing their potential in medicinal chemistry. These compounds are known for a wide array of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The ongoing research suggests that 1,4-diazepine derivatives could have considerable applications in the pharmaceutical industry, given their diverse biological effects (Rashid et al., 2019).
Environmental and Occupational Exposures
While not directly related to this compound, the study of environmental pollutants like Bisphenol A (BPA) provides context for the broader implications of chemical exposure. Occupational and environmental exposures to chemicals can have profound impacts on human health, including reproductive and endocrine disruptions. This highlights the importance of understanding and mitigating the potential adverse effects of chemical compounds used in various industries (Ribeiro et al., 2017).
Naphthalene Framework in Medicinal Chemistry
The naphthalene framework, integral to compounds like this compound, is a key structural component in the development of novel medicinal compounds. Naphthalimide compounds, for example, exhibit extensive potential in medicinal applications due to their ability to interact with biological molecules. Some naphthalimide derivatives have entered clinical trials as anticancer agents, highlighting the medicinal relevance of the naphthalene structure (Gong et al., 2016).
Genotoxic Potential and Environmental Concerns
The genotoxic potential of related naphthalene derivatives has been a subject of research, providing insight into the safety and environmental impact of these compounds. Studies have revealed that certain derivatives do not induce gene mutations in vitro, suggesting a degree of safety in their application. However, the evidence of clastogenic responses emphasizes the need for comprehensive risk assessments (Fowler et al., 2018).
Propriétés
IUPAC Name |
1,4-bis(naphthalen-2-ylsulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S2/c28-32(29,24-12-10-20-6-1-3-8-22(20)18-24)26-14-5-15-27(17-16-26)33(30,31)25-13-11-21-7-2-4-9-23(21)19-25/h1-4,6-13,18-19H,5,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIVJNAYNYSLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylcyclohexyl)-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2956937.png)
![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide](/img/no-structure.png)
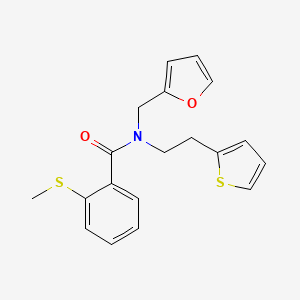
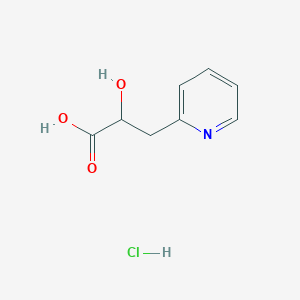

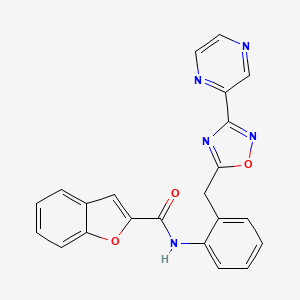
![N-(4-chlorophenyl)-2-(3-oxo-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2956949.png)
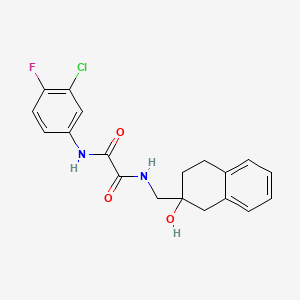
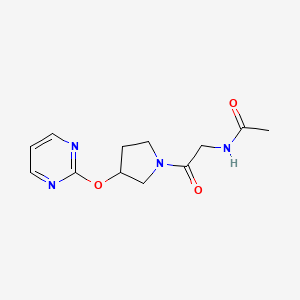
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2956954.png)
